An In-depth Technical Guide to 3-Carbamoylpiperidine-1-propionic acid (CAS 1036590-20-1)
An In-depth Technical Guide to 3-Carbamoylpiperidine-1-propionic acid (CAS 1036590-20-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analytical overview of 3-Carbamoylpiperidine-1-propionic acid, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds to project its physicochemical properties, propose detailed synthetic and analytical protocols, and explore its potential biological significance. By examining the constituent moieties—the piperidine scaffold, the N-propionic acid side chain, and the 3-carbamoyl group—we offer a predictive yet scientifically grounded framework for researchers initiating studies on this compound. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed experimental decisions.
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a "privileged structure" in medicinal chemistry, forming the core of numerous approved pharmaceuticals and biologically active compounds.[1][2] Its prevalence is attributed to its favorable pharmacokinetic properties, metabolic stability, and its ability to serve as a versatile scaffold for presenting functional groups in a defined three-dimensional orientation.[1][2][3] The title compound, 3-Carbamoylpiperidine-1-propionic acid, integrates three key pharmacophoric elements:
-
A Piperidine Core: A saturated heterocycle that imparts basicity and a flexible, chair-like conformation.
-
A Carboxylic Acid Moiety: An acidic functional group capable of forming strong ionic interactions and hydrogen bonds, often mimicking endogenous ligands at biological targets.
-
A Carbamoyl Group: A neutral, polar group that can act as a hydrogen bond donor and acceptor, contributing to target binding and influencing solubility.[4][5]
This unique combination suggests potential applications in areas where piperidine derivatives have already shown promise, including oncology, neuroscience, and infectious diseases.[6][7] This guide will deconstruct the molecule to build a comprehensive profile, enabling its synthesis, characterization, and exploration of its therapeutic potential.
Predicted Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is critical for anticipating its behavior in biological systems and for designing appropriate experimental conditions. The following properties for 3-Carbamoylpiperidine-1-propionic acid are estimated based on the known values of its constituent parts and related molecules.
Table 1: Estimated Physicochemical Data
| Property | Estimated Value | Rationale and Supporting Data |
| Molecular Formula | C₉H₁₆N₂O₃ | Derived from chemical structure. |
| Molecular Weight | 200.24 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small molecule carboxylic acids and amides. |
| pKa (acidic) | ~4.8 | The propionic acid moiety is expected to have a pKa similar to propanoic acid (pKa ≈ 4.87).[8][9][10] |
| pKa (basic) | ~10-11 | The piperidine nitrogen's basicity will be slightly reduced by the N-alkyl substituent but is expected to be in the range of piperidine's conjugate acid (pKaH ≈ 11).[11][12] |
| Predicted LogP | < 0 | The presence of both a carboxylic acid and a carbamoyl group suggests the molecule will be hydrophilic. |
| Aqueous Solubility | pH-dependent | Expected to be soluble in aqueous solutions, with solubility increasing at pH values above the acidic pKa and below the basic pKa. |
Synthesis and Purification: A Proposed Methodological Framework
Proposed Synthetic Pathway: Michael Addition
A highly efficient method for the N-alkylation of piperidines to introduce a propionic acid moiety is the Michael addition of the piperidine to an acrylic acid derivative. This approach is often clean and proceeds under mild conditions.
Caption: Proposed synthetic workflow for 3-Carbamoylpiperidine-1-propionic acid.
Detailed Experimental Protocol: Synthesis
This protocol is a generalized procedure and may require optimization for yield and purity.
Materials:
-
3-Carbamoylpiperidine
-
Acrylic Acid
-
Ethanol (or water)
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Carbamoylpiperidine (1.0 equivalent) in ethanol.
-
Addition of Reagent: To the stirred solution, add acrylic acid (1.1 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and adjust the pH to ~3-4 with dilute hydrochloric acid. This will protonate the piperidine nitrogen and ensure the carboxylic acid is in its neutral form, potentially causing the product to precipitate.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold water.
-
If no precipitate forms, proceed to purification.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Ethanol or water are chosen as they are polar protic solvents that can facilitate the Michael addition reaction.
-
Stoichiometry: A slight excess of acrylic acid is used to ensure complete consumption of the starting piperidine.
-
pH Adjustment: The pH adjustment during work-up is crucial for isolating the product. By bringing the pH close to the isoelectric point of the amphoteric molecule, its solubility in water is minimized, aiding in its precipitation.
Protocol Validation and Characterization
The identity and purity of the synthesized 3-Carbamoylpiperidine-1-propionic acid must be confirmed through rigorous analytical techniques.
Caption: Workflow for analytical validation of the synthesized product.
Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals would include multiplets for the piperidine ring protons, a characteristic A2B2 system for the ethyl group of the propionic acid side chain, and broad singlets for the amide and carboxylic acid protons.
-
¹³C NMR: The spectrum should show distinct signals for the carbonyl carbons of the amide and carboxylic acid, as well as the aliphatic carbons of the piperidine ring and the propionic acid side chain.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺.[13] Fragmentation patterns in MS/MS would likely involve cleavage of the propionic acid side chain and fragmentation of the piperidine ring.[14][15]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) with a C18 column would be a suitable method for assessing the purity of the compound.[16][17][18][19][20]
Table 2: Suggested HPLC Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | A suitable gradient from 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (for the amide and carboxyl chromophores) |
| Column Temperature | 30 °C |
Potential Biological Applications and Areas for Investigation
The structural features of 3-Carbamoylpiperidine-1-propionic acid suggest several avenues for biological investigation. Piperidine derivatives have a wide range of pharmacological activities.[3][6][7]
-
Neuropharmacology: The piperidine-3-carboxylic acid scaffold (nipecotic acid) is a known GABA reuptake inhibitor. It would be valuable to investigate if the N-propionic acid and 3-carbamoyl modifications alter this activity or confer affinity for other CNS targets.
-
Oncology: Many piperidine-containing molecules exhibit anticancer properties by various mechanisms, including the inhibition of key signaling pathways.[1][21] The compound could be screened against a panel of cancer cell lines to assess its cytotoxic or antiproliferative effects.
-
Enzyme Inhibition: The carboxylic acid and carbamoyl groups can mimic substrates or interact with active site residues of enzymes. Proteases and kinases are potential target classes.
-
Platelet Aggregation Inhibition: Some 3-carbamoylpiperidines have been shown to inhibit platelet aggregation, a key process in thrombosis.[4][5]
Safety and Handling
Specific toxicology data for 3-Carbamoylpiperidine-1-propionic acid is not available. Therefore, it should be handled with the care afforded to a novel chemical of unknown toxicity. General safety precautions should be based on the known hazards of its parent structures, piperidine and propionic acid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[22][23][24][25][26][27][28][29][30][31]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.[22][25][26][28][29][30] Avoid contact with skin and eyes.[23][24][26][27][28]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[22][26]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste.[31]
Conclusion
3-Carbamoylpiperidine-1-propionic acid represents an intriguing, yet underexplored, molecule for chemical and biological research. This guide provides a foundational framework for its synthesis, purification, and characterization based on established chemical principles and data from analogous structures. The proposed methodologies and predicted properties herein are intended to serve as a starting point for researchers, enabling a more streamlined and informed investigation into the potential applications of this novel piperidine derivative. The diverse pharmacological activities of related compounds suggest that 3-Carbamoylpiperidine-1-propionic acid is a promising candidate for screening in a variety of therapeutic areas.
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